Product packaging for Nitrosomethyl-N-hexylamine(Cat. No.:CAS No. 28538-70-7)

Nitrosomethyl-N-hexylamine

Cat. No.: B1207845
CAS No.: 28538-70-7
M. Wt: 144.21 g/mol
InChI Key: IHGPEUQKUIKKIR-UHFFFAOYSA-N
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Description

Overview of N-Nitrosamines in Academic Research

N-nitrosamines are a class of chemical compounds characterized by a nitroso group (-N=O) bonded to an amine nitrogen. aurigeneservices.com These compounds have been the subject of extensive academic research due to their formation from common precursors and their interactions with biological systems. nih.gov They can be formed when secondary or tertiary amines react with a nitrosating agent, such as nitrous acid, which can be derived from nitrites. waters.comsci-hub.se This reaction can occur under various conditions, including during the manufacturing and storage of a wide range of products. nih.gov

The research interest in N-nitrosamines stems from their chemical reactivity and the byproducts of their metabolic processes. nih.gov Academic studies often focus on understanding their mechanisms of formation, their chemical properties, and their interactions with cellular components. mdpi.com

Significance of N-Nitrosomethyl-N-hexylamine as a Representative Research Compound

N-Nitrosomethyl-N-hexylamine (NMHA) is an N-nitrosamine with a methyl group and a hexyl group attached to the amine nitrogen. nih.gov Its structure is representative of the N-Nitrosomethyl-n-alkylamine (NMA) series, which are characterized by one methyl group and a variable length n-alkyl chain. ca.gov This systematic variation in the alkyl chain length across the NMA class allows researchers to study how properties change with increasing carbon chain length. ca.gov

NMHA is often included in research that examines a series of homologous N-nitrosamines to understand structure-activity relationships. ca.gov By comparing the properties and biological interactions of NMHA with other NMAs that have shorter or longer alkyl chains, scientists can investigate the influence of lipophilicity and steric factors on the compound's behavior.

Scope and Research Focus of the Scholarly Inquiry

The scholarly inquiry into N-Nitrosomethyl-N-hexylamine primarily focuses on its chemical synthesis, analytical detection, and its metabolic pathways. Research in these areas aims to provide a foundational understanding of the compound's behavior.

Key areas of investigation include:

Chemical Synthesis: Developing efficient and safe methods for preparing NMHA for research purposes. This includes exploring different nitrosating agents and reaction conditions. rsc.orgorganic-chemistry.org

Analytical Chemistry: Establishing sensitive and selective methods for the detection and quantification of NMHA in various matrices. This is crucial for understanding its presence and behavior in experimental systems. aurigeneservices.comnih.gov

Metabolism: Investigating the biochemical transformations that NMHA undergoes in biological systems. A primary focus is on the process of metabolic activation, particularly α-hydroxylation, which is a key step in the bioactivity of many N-nitrosamines. mdpi.comnih.gov

DNA Interactions: Studying the formation of DNA adducts resulting from the metabolic activation of NMHA. The identification and quantification of these adducts are central to understanding the molecular interactions of the compound's metabolites. fda.govresearchgate.net

This focused research provides valuable data for the broader understanding of the entire N-Nitrosomethyl-n-alkylamine class of compounds.

Compound Information Table

Compound NameSynonyms
N-Nitrosomethyl-N-hexylamineN-hexyl-N-methylnitrous amide, NMA-C6, N-Methyl-N-nitroso-1-hexanamine, Nitroso-n-hexylmethylamine
N-NitrosodimethylamineNDMA, NMA-C1
N-NitrosomethylethylamineNMA-C2
N-Nitrosomethyl-n-propylamineNMA-C3
N-nitrosodiethylamineNDEA
N-nitrosodi-n-propylamineNDPA
N-nitrosodi-n-butylamineNDBA
N-nitrosopyrrolidineNPYR
N-nitrosopiperidineNPIP
N-nitrosomorpholineNMOR
N-nitrosodiethanolamineNDELA
N-nitrososarcosineNSAR
4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanoneNNK
N′-nitrosonornicotineNNN
N-nitrosohexamethyleneimineNO-HEX
HexamethyleneimineHX
epsilon-caprolactam
epsilon-aminocaproic acid
6-aminocaprohydroxamic acid

Physicochemical Properties of N-Nitrosomethyl-N-hexylamine

PropertyValue
Molecular Formula C7H16N2O nih.gov
Molecular Weight 144.21 g/mol nih.gov
CAS Number 28538-70-7 ca.gov
IUPAC Name N-hexyl-N-methylnitrous amide nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B1207845 Nitrosomethyl-N-hexylamine CAS No. 28538-70-7

Properties

CAS No.

28538-70-7

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-hexyl-N-methylnitrous amide

InChI

InChI=1S/C7H16N2O/c1-3-4-5-6-7-9(2)8-10/h3-7H2,1-2H3

InChI Key

IHGPEUQKUIKKIR-UHFFFAOYSA-N

SMILES

CCCCCCN(C)N=O

Canonical SMILES

CCCCCCN(C)N=O

Synonyms

nitrosomethyl-N-hexylamine

Origin of Product

United States

Metabolic Activation Pathways of N Nitrosomethyl N Hexylamine

Enzymatic Biotransformation Processes

The primary and rate-limiting step in the activation of N-nitrosamines is the enzymatic hydroxylation of the carbon atom immediately adjacent (in the alpha position) to the nitroso group. nih.govnih.gov This reaction is predominantly catalyzed by a superfamily of heme-containing enzymes.

The metabolic activation of N-Nitrosomethyl-N-hexylamine is initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the α-carbon on either the methyl or the hexyl moiety. nih.govnih.gov This enzymatic oxidation is considered the key bioactivation pathway. nih.govnih.gov

α-Methyl Hydroxylation: When the hydroxylation occurs on the methyl group, it forms an unstable intermediate, α-hydroxy-N-nitrosomethyl-N-hexylamine.

α-Hexyl Hydroxylation: Alternatively, CYP-dependent oxidation can occur at the first carbon of the hexyl chain, yielding N-nitrosomethyl-N-(1-hydroxyhexyl)amine.

This process of oxidative dealkylation is a common pathway for the activation of dialkylnitrosamines. nih.gov The specific CYP isoforms involved can vary depending on the structure of the nitrosamine (B1359907). For nitrosamines with short alkyl chains, CYP2E1 is often a primary catalyst, while the contribution of other isoforms like CYP2A6 and the CYP2B family can increase with the length of the alkyl chain. nih.gov For an asymmetric compound like N-Nitrosomethyl-N-hexylamine, it is plausible that different CYP isozymes exhibit preferential activity towards either the methyl or the hexyl group.

The term "mixed-function oxidases" generally refers to monooxygenases that incorporate one atom of molecular oxygen into a substrate. The cytochrome P450 enzyme system is the principal mixed-function oxidase system responsible for the α-carbon hydroxylation of N-nitrosamines. nih.gov While other microsomal enzymes, such as flavin-containing monooxygenases (FMOs), can catalyze the N-oxygenation of some amine compounds, the critical α-hydroxylation step that leads to the formation of alkylating agents from N-nitrosamines is overwhelmingly attributed to CYP enzymes. scite.ai

Formation of Electrophilic Reactive Intermediates

The α-hydroxynitrosamine intermediates produced by CYP-mediated metabolism are chemically unstable and undergo spontaneous, non-enzymatic decomposition to generate highly reactive electrophiles. nih.govmdpi.com

The term "diazoalkane" in this context refers to the alkyldiazonium ion precursors that are formed following α-hydroxylation. The process unfolds as follows:

The α-hydroxynitrosamine intermediate (e.g., α-hydroxy-N-nitrosomethyl-N-hexylamine) is unstable. nih.gov

It undergoes spontaneous rearrangement and cleavage of the C-N bond. nih.gov

This decomposition yields an aldehyde (formaldehyde from methyl-hydroxylation or hexanal (B45976) from hexyl-hydroxylation) and an unstable primary nitrosamine which rapidly tautomerizes to a diazohydroxide (e.g., methyldiazohydroxide). mdpi.com

This diazohydroxide is a direct precursor to the corresponding diazonium ion. mdpi.com

The diazohydroxide intermediate is short-lived and, under physiological conditions, readily eliminates a hydroxide (B78521) ion to form a highly electrophilic alkyldiazonium ion (e.g., methyldiazonium ion, CH₃N₂⁺, or hexyldiazonium ion). mdpi.comnih.gov This diazonium ion is a potent alkylating agent that can directly react with nucleophilic sites on cellular macromolecules like DNA in an Sɴ2-type reaction. nih.gov

Alternatively, the alkyldiazonium ion can decompose further by losing a molecule of nitrogen gas (N₂) to form a highly reactive carbocation, also known as a carbonium ion (e.g., the methyl cation, CH₃⁺, or the hexyl cation). nih.gov This carbonium ion is an extremely powerful electrophile that will rapidly alkylate any nearby nucleophile. Both the alkyldiazonium ion and the subsequent carbonium ion are the ultimate reactive species responsible for the biological effects initiated by nitrosamine metabolism.

Table 1: Metabolic Activation Pathways and Key Intermediates of N-Nitrosomethyl-N-hexylamine

Initial Step Enzyme System Primary Intermediate Decomposition Products Ultimate Alkylating Species
α-Methyl Hydroxylation Cytochrome P450 α-Hydroxy-N-nitrosomethyl-N-hexylamine Hexanal, Methyldiazohydroxide Methyldiazonium ion (CH₃N₂⁺), Methyl cation (CH₃⁺)

| α-Hexyl Hydroxylation | Cytochrome P450 | N-Nitrosomethyl-N-(1-hydroxyhexyl)amine | Formaldehyde (B43269), Hexyldiazohydroxide | Hexyldiazonium ion (C₆H₁₃N₂⁺), Hexyl cation (C₆H₁₃⁺) |

Comparative Metabolic Profiles Across Biological Systems

The rate and pathway of N-Nitrosomethyl-N-hexylamine metabolism can vary significantly between different species and tissues, a factor largely determined by the expression and activity of specific CYP isozymes. nih.gov

Research on other nitrosamines demonstrates these differences clearly. For instance, studies on the cyclic nitrosamine N-nitrosohexamethyleneimine in rats showed that liver microsomes had a significantly higher affinity (lower Km value) for the substrate compared to lung microsomes. nih.gov Specifically, the liver subcellular fractions had a Km of 0.6 mM, while lung fractions had a Km of 3 mM, and the liver metabolized the compound at a rate 2.5 to 5 times higher per milligram of protein. nih.gov

Furthermore, species-specific differences are well-documented. The metabolism of N-nitrosohexamethyleneimine in hamster liver S9 fractions leads to different mutagenicity profiles for its metabolites compared to rat liver fractions, indicating that the balance of activation and detoxification pathways differs between the two species. nih.gov Studies using genetically engineered cells expressing specific human CYP enzymes have shown that different nitrosamines are activated by different CYPs. For example, CYP2E1 is primary for short-chain nitrosamines, while CYP2A6 and CYP1A1 play larger roles for compounds with longer alkyl chains. nih.gov

Extrapolating from these findings, the metabolism of N-Nitrosomethyl-N-hexylamine would be expected to exhibit the following characteristics:

Organ Specificity: Tissues with high levels of relevant CYP enzymes, such as the liver, would be primary sites of metabolic activation. nih.gov However, other tissues like the lung and kidney, which also express CYPs, could contribute to its metabolism, potentially with different efficiencies and affinities. nih.govrhhz.net

Species Specificity: The relative rates of methyl versus hexyl hydroxylation could differ between species (e.g., rats, hamsters, humans) due to variations in the expression and substrate specificity of their respective CYP orthologs.

Table 2: Comparative Metabolic Parameters of Nitrosamines in Rat Tissues

Compound Tissue Metabolic Parameter (Km) Finding
N-Nitrosohexamethyleneimine Rat Liver Microsomes 0.6 mM Higher affinity and metabolic rate compared to lung. nih.gov

Table 3: List of Chemical Compounds

Compound Name
N-Nitrosomethyl-N-hexylamine
α-Hydroxy-N-nitrosomethyl-N-hexylamine
N-Nitrosomethyl-N-(1-hydroxyhexyl)amine
Formaldehyde
Hexanal
Methyldiazohydroxide
Hexyldiazohydroxide
Methyldiazonium ion
Hexyldiazonium ion
Methyl cation
Hexyl cation
N-Nitrosodimethylamine (NDMA)
N-Nitrosomethylethylamine (NMEA)
N-Nitrosodipropylamine (NDPA)
N-Nitrosohexamethyleneimine

In Vitro Studies in Hepatic Microsomal and Liver Slice Systems

In vitro systems, such as hepatic microsomes and precision-cut liver slices, are invaluable tools for elucidating the metabolic pathways of xenobiotics, including N-nitrosamines. These systems contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s, allowing for the detailed study of metabolic activation mechanisms.

Research on a series of asymmetrical N-nitrosomethylalkylamines in human liver microsomes has revealed important structure-activity relationships that are directly relevant to the metabolism of N-Nitrosomethyl-N-hexylamine. nih.gov The primary routes of metabolism for these compounds are N-demethylation (oxidation of the methyl group) and N-dealkylation (oxidation of the longer alkyl chain), both of which are initiated by α-hydroxylation. nih.govoup.com

A key finding is that as the length of the n-alkyl chain increases, the metabolic preference shifts. Specifically, the rate of N-demethylation increases with the size of the alkyl substituent, while the rate of dealkylation of the longer chain decreases. nih.gov This suggests that for N-Nitrosomethyl-N-hexylamine, N-demethylation would be a more favored pathway than N-dehexylation. The aldehydes formed as a result of these dealkylation reactions, formaldehyde from demethylation and hexanal from dehexylation, are typically measured to quantify these metabolic pathways. nih.govoup.com

The table below illustrates the trend of increasing demethylation and decreasing dealkylation with growing alkyl chain length for a series of N-nitrosomethylalkylamines, based on data from studies on human liver microsomes.

Table 1: Metabolic Dealkylation of Asymmetrical N-Nitrosomethylalkylamines in Human Liver Microsomes

Compound Rate of Demethylation (Formation of Formaldehyde) Rate of Dealkylation (Formation of Corresponding Aldehyde)
N-Nitrosomethylethylamine Lower Higher
N-Nitrosomethylpropylamine Intermediate Intermediate
N-Nitrosomethylbutylamine Higher Lower
N-Nitrosomethylamylamine Highest in series Lowest in series

Studies with heterologously expressed human P450 enzymes have shown that while CYP2E1 is the primary enzyme responsible for the activation of small nitrosamines like N-nitrosodimethylamine (NDMA), its specificity diminishes as the size of the alkyl group increases. nih.gov For nitrosamines with bulkier alkyl chains, other P450 isoforms, such as CYP2A6, CYP2C, and CYP3A4, play a more significant role in the metabolic activation. nih.govnih.gov Therefore, it is anticipated that the metabolism of N-Nitrosomethyl-N-hexylamine in human liver microsomes is catalyzed by a consortium of these P450 enzymes. nih.gov The contribution of CYP2A6, in particular, has been shown to increase with the number of carbon atoms in the alkyl chain for asymmetrical nitrosamines. nih.gov

Liver slices, which maintain the cellular architecture and a broader range of metabolic enzymes (including both Phase I and Phase II enzymes), offer a more physiologically relevant model. nih.gov While specific data on N-Nitrosomethyl-N-hexylamine in liver slices is not available, studies with other nitrosamines in this system confirm that α-hydroxylation is a key activation pathway. nih.gov It is expected that liver slice incubations with N-Nitrosomethyl-N-hexylamine would demonstrate the formation of both formaldehyde and hexanal, with the former being the predominant aldehyde metabolite.

In Vivo Metabolic Characterization in Laboratory Animal Models

In vivo studies in laboratory animals are essential for understanding the absorption, distribution, metabolism, and excretion of a compound in a whole-organism context. While direct in vivo metabolic studies for N-Nitrosomethyl-N-hexylamine are not extensively documented, the metabolic fate can be inferred from studies on other asymmetrical nitrosamines.

Following administration to an animal model, such as the rat, N-nitrosamines are rapidly absorbed and distributed throughout the body. nih.gov The liver is the primary site of metabolism, where the cytochrome P450-mediated activation takes place. nih.gov The metabolic pathways observed in vivo are generally consistent with those identified in in vitro systems.

For an asymmetrical nitrosamine like N-Nitrosomethyl-N-hexylamine, the two primary metabolic pathways initiated by α-hydroxylation would be:

Demethylation: This pathway leads to the formation of an unstable α-hydroxymethyl intermediate, which decomposes to yield hexylamine (B90201) and a methylating agent. The methylating agent is a potent electrophile that can form DNA adducts.

Dehexylation: This pathway results in an unstable α-hydroxyhexyl intermediate, which breaks down to form methylamine (B109427) and a hexylating agent.

Based on the in vitro findings, it is predicted that the demethylation pathway would be more prominent in vivo for N-Nitrosomethyl-N-hexylamine. The resulting metabolites would be further processed and excreted, primarily in the urine. For instance, studies with N-nitrosomethylbenzylamine in rats showed that the benzyl (B1604629) group was extensively metabolized and excreted as hippuric acid in the urine, while the methyl group was largely expired as radiolabeled CO2, indicating its entry into one-carbon metabolism following demethylation. nih.gov A similar fate would be expected for the hexyl and methyl groups of N-Nitrosomethyl-N-hexylamine.

The table below summarizes the expected major metabolites of N-Nitrosomethyl-N-hexylamine in an in vivo animal model, based on established nitrosamine metabolism principles.

Table 2: Predicted In Vivo Metabolites of N-Nitrosomethyl-N-hexylamine

Metabolic Pathway Initial Metabolite Subsequent Products
α-Hydroxylation (Demethylation) α-Hydroxymethyl-N-hexylnitrosamine Hexylamine, Formaldehyde, Methylating agent
α-Hydroxylation (Dehexylation) N-Methyl-α-hydroxyhexylnitrosamine Methylamine, Hexanal, Hexylating agent

| Further Metabolism | - | Metabolites of hexylamine and methylamine, CO2 |

The balance between these metabolic activation pathways and any potential detoxification reactions, such as denitrosation or conjugation, will ultimately determine the carcinogenic potency of N-Nitrosomethyl-N-hexylamine in vivo.

Molecular Mechanisms of Genotoxicity and Dna Interactions

DNA Adduct Formation by N-Nitrosomethyl-N-hexylamine Metabolites

Following metabolic activation, Nitrosomethyl-N-hexylamine generates reactive species capable of forming covalent bonds with DNA, creating DNA adducts. ca.gov These adducts are critical lesions that can interfere with DNA replication and transcription, leading to mutations if not repaired. ontosight.ai The formation of DNA adducts has been demonstrated in vivo for twelve different NMAs, including those with structures similar to this compound. ca.gov

A primary pathway of genotoxicity for NMAs involves the methylation of DNA. nih.gov The metabolic process is thought to produce a methyldiazonium ion, a powerful methylating agent that attacks nucleophilic sites on DNA bases. semanticscholar.org This leads to the formation of various methyl DNA adducts. mdpi.com

Studies on a range of NMAs in rats have identified specific methylated guanine (B1146940) adducts, namely 7-methylguanine (B141273) (7-MeG) and O⁶-methylguanine (O⁶-MeG). ca.gov While the extent of formation of these adducts in the liver tends to decrease as the alkyl chain length of the NMA increases, they are a characteristic marker of this class of compounds. ca.gov The formation of O⁶-methylguanine is particularly significant as it is a highly miscoding lesion. Other potential methylation products on DNA bases include N³-methyladenine (N³-MeA) and N³-methylguanine (N³-MeG). researchgate.net

Table 1: Common Methyl DNA Adducts Formed by Methylating Agents

Adduct Name Abbreviation Site of Alkylation
7-methylguanine 7-MeG N7 position of Guanine
O⁶-methylguanine O⁶-MeG O⁶ position of Guanine
N³-methyladenine N³-MeA N3 position of Adenine
N⁶-methyl-2'-deoxyadenosine N⁶-medA N6 position of Adenosine

This table presents common DNA adducts resulting from methylation, a key mechanism of action for compounds like this compound. Data sourced from findings on various methylating agents. ca.govresearchgate.netmdpi.com

In addition to methylation, the metabolism of NMAs can produce other reactive intermediates. Formaldehyde (B43269) is recognized as a common metabolite for this group of nitrosamines. ca.gov Formaldehyde is a well-known carcinogen that can react with DNA bases, particularly the exocyclic amino groups of adenine, guanine, and cytosine, to form N-hydroxymethyl (or carbinolamine) adducts. mdpi.com

These initial hydroxymethyl adducts are unstable but can lead to more stable and detrimental lesions. They can react with a second nucleophilic site on another DNA base or a protein, resulting in the formation of DNA-DNA or DNA-protein intermolecular cross-links. These cross-links are bulky lesions that can severely disrupt DNA replication and transcription.

The reactive metabolites of NMAs are not limited to interacting with DNA; they also alkylate other crucial macromolecules such as ribonucleic acid (RNA) and proteins. ca.gov Studies on the related compound N-nitrosomethyl-n-butylamine (NMA-C4) provide a clear model for this activity. Research demonstrated that the methyl group of NMA-C4 binds to both RNA and proteins in rat liver and kidney tissues. ca.gov

Specifically, when comparing the binding of the methyl group versus the butyl group, the methyl group showed a significantly greater extent of binding to both nucleic acids and proteins. ca.gov The highest levels of RNA alkylation, measured as radioactive 7-methylguanine, were found in the liver, followed by the kidneys. ca.gov This indicates that the metabolic activation and subsequent alkylation by the methyl group is a more prominent pathway of interaction than alkylation by the longer hexyl chain of this compound.

Induction of DNA Damage and Repair Responses

The formation of DNA adducts and other lesions by this compound metabolites constitutes significant DNA damage, which in turn activates cellular stress and repair pathways. semanticscholar.org The cell's attempt to repair this damage can be observed through various biological markers.

Table 2: Genotoxicity Profile of N-Nitrosomethyl-n-alkylamines (NMAs)

Genotoxicity Endpoint Result Relevance
DNA Adduct Formation Positive Indicates direct chemical interaction with DNA. ca.govsemanticscholar.org
DNA Strand Breaks Positive A marker of significant DNA damage. semanticscholar.orgnih.gov

This table summarizes key indicators of genotoxicity that have been observed for the NMA class of compounds, to which this compound belongs.

As a consequence of the chemical instability of certain DNA adducts (like N7-alkylguanine) or as an intermediate step in cellular DNA repair processes, the phosphodiester backbone of DNA can be broken. N-nitrosamines, as a class, have been shown to induce these DNA strand breaks. semanticscholar.orgnih.gov The presence of such breaks is a clear indicator of genotoxic insult and can lead to more severe chromosomal aberrations if not properly repaired.

The induction of DNA damage by this compound triggers cellular repair mechanisms, most notably nucleotide excision repair (NER). A key method for detecting this repair activity is through the measurement of unscheduled DNA synthesis (UDS). semanticscholar.org UDS refers to DNA synthesis that occurs outside of the normal S-phase of the cell cycle, representing the incorporation of new nucleotides into the DNA strand to replace damaged sections.

Studies have shown that various N-nitrosamines test positive for the induction of UDS in both human and rodent cells in vitro. semanticscholar.orgnih.gov This positive finding for the NMA class indicates that the adducts formed by these compounds are recognized and actively repaired by the cell's machinery, providing further evidence of their DNA-damaging and genotoxic nature. ca.govresearchgate.net

Mutagenic and Clastogenic Effects

The genotoxicity of N-nitrosomethyl-n-alkylamines (NMAs), a class of compounds to which this compound belongs, has been a subject of scientific investigation. These studies are crucial for understanding the potential of these chemicals to induce genetic mutations and chromosomal damage, which are key events in carcinogenesis. The following sections detail the findings from various assays used to evaluate these effects.

Bacterial reverse mutation assays, most notably the Salmonella typhimurium Ames test, are widely used to screen for the mutagenic potential of chemical substances. nih.gov These assays utilize specific strains of bacteria that are engineered to be unable to synthesize an essential amino acid, such as histidine. The test assesses a chemical's ability to cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and form colonies in a histidine-limited medium. nih.gov

Research on the broader class of N-nitrosomethyl-n-alkylamines (NMAs) has consistently demonstrated their mutagenic activity in bacterial systems. Studies have shown that metabolic activation, typically through the inclusion of a liver S9 fraction, is necessary for the genotoxic activity of NMAs. ca.gov This indicates that the parent compounds are converted into reactive metabolites that are capable of interacting with DNA and inducing mutations.

A comprehensive review of the genotoxicity of NMAs revealed that all eleven compounds in this class that were tested for bacterial mutagenicity were found to be mutagenic. ca.gov While specific data for this compound (NMA-C6) was not detailed in the available literature, its inclusion in this chemical group strongly suggests it shares this mutagenic characteristic. The mutagenic activity of these compounds is a key piece of evidence supporting their classification as potential carcinogens.

Table 1: Summary of Bacterial Mutagenicity Findings for the N-nitrosomethyl-n-alkylamine (NMA) Class

Chemical ClassAssay SystemMetabolic ActivationResult
N-nitrosomethyl-n-alkylamines (NMAs)Salmonella typhimurium (Ames Test) and other bacterial assaysRequiredMutagenic

Note: This table represents the general findings for the NMA class of compounds. Specific quantitative data for this compound was not available in the reviewed sources.

To further understand the mutagenic potential of chemicals in a system more relevant to human health, in vitro studies using mammalian cells are conducted. These assays can detect gene mutations at specific loci in cultured mammalian cells.

For the N-nitrosomethyl-n-alkylamine (NMA) group, evidence from in vitro mammalian cell mutagenicity studies aligns with the findings from bacterial assays. It has been reported that all three NMAs that have been tested for their ability to induce mutations in mammalian cells in vitro were found to be mutagenic. ca.gov The less studied N-nitrosomethylethylamine (NMA-C2) has been shown to induce mutations in mammalian cells in vitro. ca.gov

Although the specific NMAs tested in these mammalian cell assays were not always identified in the reviewed literature, and no direct studies on this compound were found, the positive results for the tested members of this class suggest a common mechanism of action. This shared mutagenic potential across different members of the NMA family underscores the concern for this class of compounds.

Table 2: In Vitro Mammalian Cell Mutagenicity for the N-nitrosomethyl-n-alkylamine (NMA) Class

Chemical ClassAssay TypeResult for Tested Compounds
N-nitrosomethyl-n-alkylamines (NMAs)Mammalian Cell Gene Mutation AssaysMutagenic

Note: This table reflects the general findings for the NMA class. The specific identity of all tested compounds, including whether this compound was among them, was not specified in the available sources.

Clastogenic effects, which involve structural or numerical changes to chromosomes, are another important aspect of genotoxicity. These effects can be evaluated through several cytogenetic assays, including the analysis of chromosomal aberrations, sister chromatid exchange (SCE), and micronuclei formation. Chromosomal aberrations refer to visible changes in chromosome structure, while SCEs are exchanges of genetic material between sister chromatids. unlp.edu.ar Micronuclei are small, extra-nuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Within the broader class of N-nitrosamines, specific compounds have been evaluated for these clastogenic effects. For instance, N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) have been tested and shown to induce chromosomal aberrations, sister chromatid exchange, and micronuclei formation. nih.govwisdomlib.org

However, the available scientific literature indicates that specific studies on this compound for these particular endpoints have not been reported. nih.govwisdomlib.org The most extensively studied NMA, N-nitrosodimethylamine (NMA-C1), has been demonstrated to be clastogenic in multiple in vitro and in vivo assay systems. ca.gov The absence of data for this compound in this area highlights a gap in the complete genotoxic profile of this specific compound.

Table 3: Summary of Clastogenic Effects for Related N-Nitrosamines

CompoundChromosomal AberrationsSister Chromatid ExchangeMicronuclei Formation
N-nitrosodimethylamine (NDMA)PositivePositivePositive
N-nitrosodiethylamine (NDEA)PositivePositivePositive
This compoundData Not AvailableData Not AvailableData Not Available

Note: This table presents available data for related N-nitrosamines to provide context, as specific data for this compound was not found in the reviewed sources.

Carcinogenicity Studies and Structure Activity Relationships of N Nitrosomethyl N Hexylamine Homologs

Comparative Carcinogenesis in Experimental Animal Models

Studies on N-nitrosomethyl-n-alkylamines (NMAs), a class of chemical compounds, have been conducted across various animal species to understand their carcinogenic properties. ca.gov These experiments, involving rats, hamsters, mice, and guinea pigs, have demonstrated that many NMAs can induce tumors. ca.gov

Tumorigenic Efficacy in Rats, Hamsters, Mice, and Guinea Pigs

Research has consistently shown that N-nitrosomethyl-n-alkylamines (NMAs) induce tumors in a variety of laboratory animals, including rats, hamsters, mice, and guinea pigs. ca.gov In fact, tumors have been observed in at least one animal species for each of the thirteen NMA compounds that have been tested for carcinogenicity. ca.gov The carcinogenic effects of these compounds are well-established, with studies demonstrating tumor formation in over 20 species tested through various routes of exposure, affecting nearly all vital organs. epa.gov

In rats, N-Nitrosomethyl-n-hexylamine has been shown to be a potent carcinogen. nih.gov Studies in F344 rats have revealed that administration of this compound can lead to the development of tumors. nih.govresearchgate.net Similarly, Syrian golden hamsters are susceptible to the carcinogenic effects of NMAs, with studies showing tumor induction by various nitrosomethylalkylamines. nih.govca.gov While much of the research has focused on rats and hamsters, studies have also been conducted in mice and guinea pigs, demonstrating the broad carcinogenic potential of this class of compounds across different rodent species. ca.govnih.govmdpi.com

The carcinogenic potency of NMAs can vary between species. For instance, while the esophagus is a common target for many N-nitroso compounds in rats, it is not affected in hamsters. nih.gov Conversely, the pancreatic duct is a frequent site of tumors in hamsters treated with certain nitrosamines, a phenomenon not observed in rats. nih.gov These species-specific differences highlight the importance of comparative studies in understanding the full spectrum of carcinogenic activity of these compounds.

Organ-Specific Tumorigenesis by N-Nitrosomethyl-N-hexylamine and Related Compounds

N-Nitrosomethyl-N-hexylamine and its related compounds exhibit a distinct pattern of organ-specific tumorigenesis in experimental animals, with the bladder, liver, lung, nasal cavity, and esophagus being common targets. ca.govnih.gov The specific organs affected can be influenced by the chemical structure of the compound and the animal species being studied. nih.gov

Bladder: A notable characteristic of N-nitrosomethyl-n-alkylamines with an even-numbered carbon chain, such as N-Nitrosomethyl-N-hexylamine, is their ability to induce bladder tumors in both rats and hamsters. nih.govacs.orgacs.orgacs.org Studies have shown a high incidence of transitional cell carcinoma of the urinary bladder in rats treated with these compounds. researchgate.netnih.gov

Liver and Lung: The liver and lungs are also frequent targets for NMA-induced tumors. researchgate.netnih.gov In rats, N-Nitrosomethyl-N-hexylamine has been shown to induce liver tumors when administered by gavage. nih.gov Similarly, in hamsters, tumors of the lung and liver are among the rare tumors observed after exposure to NMAs. ca.gov

Nasal Cavity, Esophagus, and Forestomach: The upper digestive and respiratory tracts are also susceptible to the carcinogenic effects of these compounds. ca.gov Tumors of the nasal cavity, esophagus, and forestomach have been observed in rats, and nasal cavity tumors have been seen in hamsters. ca.govnih.gov Specifically, N-Nitrosomethyl-N-hexylamine has been shown to induce tumors of the upper gastrointestinal tract in rats. nih.gov The esophagus is a particularly common site for tumor induction by N-nitroso compounds in rats. nih.gov

The following table summarizes the organ-specific tumorigenesis of N-Nitrosomethyl-N-hexylamine and related compounds in different animal models.

Animal ModelBladderLiverLungNasal CavityEsophagusForestomachKidney
Rats
Hamsters
Mice
Guinea Pigs

This table is based on available research and may not be exhaustive.

Influence of Administration Route on Tumor Induction Patterns

The method by which an animal is exposed to N-Nitrosomethyl-N-hexylamine and its homologs can significantly impact the location and type of tumors that develop. ca.govnih.gov Studies have demonstrated that the administration route—be it oral (in drinking water or by gavage), subcutaneous, or intravesicular—plays a crucial role in determining the target organs for carcinogenesis. ca.govnih.govscispace.com

For instance, when N-Nitrosomethyl-N-hexylamine was given to rats in their drinking water, it primarily induced tumors of the upper gastrointestinal tract. nih.gov However, when the same compound was administered by gavage (force-feeding), it led to tumors in the liver and lungs in addition to the upper GI tract. nih.gov This suggests that the route of administration can alter the metabolic pathway or distribution of the carcinogen, leading to different tumor profiles. nih.gov

Continuous exposure, such as through drinking water, is often more effective at inducing tumors with nitrosamines compared to pulsed doses delivered by gavage. nih.gov This difference in efficacy highlights the importance of the duration and frequency of exposure in carcinogenic outcomes.

Intravesicular administration, where the compound is instilled directly into the bladder, has been used to study the local carcinogenic effects of nitrosamines. scispace.com While some nitrosamines, to a lesser extent including N-Nitrosomethyl-N-hexylamine, can induce bladder tumors through this route, many are absorbed systemically and cause tumors in distant organs. scispace.com This indicates that the bladder mucosa can act as a gateway for these carcinogens to enter the bloodstream and reach other parts of the body. scispace.com

Structure-Activity Relationships (SAR) within N-Nitrosomethyl-n-alkylamines (NMAs)

The carcinogenic properties of N-nitrosomethyl-n-alkylamines (NMAs) are intricately linked to their chemical structure. nih.gov The length of the alkyl chain and the metabolic pathways these compounds undergo are key determinants of their carcinogenic potency and the specific organs they target. nih.govnih.gov

Correlation Between Alkyl Chain Length and Carcinogenic Potency and Target Organ Specificity

A clear relationship exists between the length of the alkyl chain in N-nitrosomethyl-n-alkylamines (NMAs) and their cancer-causing potential. nih.govresearchgate.net Specifically, NMAs with an even number of carbon atoms in their alkyl chain have a tendency to induce bladder tumors in both rats and hamsters. nih.govacs.orgacs.orgacs.org

Studies have shown that increasing the length of the alkyl chain can influence the target organ. For example, while shorter-chain NMAs might primarily target the esophagus, longer-chain compounds are more likely to induce tumors in the bladder. nih.govnih.gov This specificity is believed to be linked to the way these compounds are metabolized in the body. nih.gov

The potency of these carcinogens can also be affected by the alkyl chain length. While all tested NMAs have shown the ability to cause tumors, the dose required to induce these tumors can vary depending on the specific compound. nih.gov However, a simple linear relationship between chain length and potency is not always observed, as other factors, such as metabolic activation, also play a crucial role. nih.gov

The following table illustrates the general trend of target organ specificity based on the alkyl chain length of NMAs.

Alkyl Chain LengthPrimary Target Organs in Rats
Short (e.g., C2-C4) Esophagus, Liver
Medium (e.g., C6-C8) Esophagus, Liver, Lung, Bladder
Long (e.g., C10-C14) Bladder, Liver, Lung

This table represents a generalized trend and exceptions may occur.

Linkages Between Metabolic Pathways and Observed Tumor Profiles

The carcinogenic effects of N-nitrosomethyl-n-alkylamines (NMAs) are not caused by the compounds themselves, but by the products of their metabolism. nih.govosha.gov These compounds require metabolic activation, a process primarily carried out by cytochrome P450 enzymes, to become carcinogenic. ca.govacs.org This activation involves the hydroxylation of the carbon atom adjacent to the nitroso group, leading to the formation of unstable intermediates that can damage DNA and initiate cancer. osha.gov

The specific metabolic pathway a given NMA undergoes is a key determinant of which organs will be affected. nih.gov For example, the formation of certain metabolites is strongly associated with the induction of bladder cancer. nih.govnih.gov N-nitrosomethyl-3-carboxypropylamine is a urinary metabolite of several NMAs that cause bladder tumors in rats. nih.gov

The route of administration can influence which metabolic pathways are favored, thus affecting the resulting tumor profile. nih.gov For instance, oral administration might lead to a different metabolic breakdown and distribution of the carcinogen compared to other exposure routes, resulting in tumors in different organs. nih.govnih.gov

Furthermore, the metabolic processes for NMAs are similar across different species, with common metabolites being found in all tested animals. ca.gov Some of these metabolites, such as N-nitrososarcosine and formaldehyde (B43269), are themselves genotoxic and carcinogenic. ca.gov This shared metabolic activation pathway helps to explain why NMAs are capable of inducing tumors in a wide range of animal species. ca.gov

Dose-Response Dynamics and Tumorigenic Incidence Modeling in Preclinical Studies

Preclinical studies in animal models are fundamental to understanding the carcinogenic potential of N-nitrosomethyl-n-alkylamines (NMAs). These studies reveal clear dose-response relationships, where the incidence and type of tumors are directly influenced by the administered dose of a specific NMA compound. The data derived from these experiments are crucial for developing tumorigenic incidence models, which are used to predict carcinogenic potency and inform regulatory risk assessments. nih.govlhasalimited.org

The carcinogenicity of the NMA chemical group has been demonstrated in over 90 animal experiments across various species, including rats, hamsters, and mice. ca.gov For each of the thirteen NMA compounds tested in animals, tumors were observed in at least one species. ca.gov A notable characteristic of NMAs is their ability to induce tumors in multiple organs, many of which are rare. ca.gov In rats, common tumor sites include the nasal cavity, tongue, esophagus, forestomach, kidney, and bladder, while in hamsters, tumors are frequently observed in the nasal cavity, lung, liver, and bladder. ca.gov

Research has shown that N-nitrosomethyl-n-alkylamines with an even-numbered carbon chain in the alkyl group tend to induce bladder tumors in both rats and hamsters. nih.gov Studies focusing on NMAs with long aliphatic chains have provided detailed insights into their dose-response dynamics. For instance, in a study involving male F344 rats, several NMAs were administered by gavage for 30 weeks. researchgate.net The results highlighted a clear correlation between the chemical structure, the dose, and the site of tumor development. researchgate.net

Specifically, N-nitrosomethyl-n-hexylamine has been shown to induce adenomas in the nasal cavity of hamsters in non-inhalation studies. nih.gov In a study where it was administered intravesically to female F344 rats, it induced bladder tumors in a small number of animals, but its primary carcinogenic effect was systemic, leading to tumors in the lung and uterus. scispace.com

The following tables present detailed findings from preclinical dose-response studies on various N-nitrosomethyl-n-hexylamine homologs.

Tumor Incidence in Male F344 Rats Administered Various NMAs

This table summarizes the tumor incidence in male F344 rats treated with different N-nitrosomethyl-n-alkylamines. The data illustrates how tumor location and frequency vary with the specific compound.

CompoundTotal Dose (mmol)Primary Tumor SiteTumor IncidenceOther Tumor Sites
Nitrosomethyl-n-octylamine 3.0Bladder (Transitional Cell Carcinoma)12/20Liver, Lung, Nasal Cavity researchgate.net
Nitrosomethyl-n-nonylamine 3.0Liver (Hepatocellular & Cholangiocarcinomas)16/20Lung, Nasal Cavity researchgate.net
Nitrosomethyl-n-decylamine 6.0Bladder (Transitional Cell Carcinoma)13/20- researchgate.net
Nitrosomethyl-n-dodecylamine 6.0Bladder (Transitional Cell Carcinoma)15/20- researchgate.net
Nitrosomethyl-n-tetradecylamine 6.0Bladder (Transitional Cell Carcinoma)16/20- researchgate.net

Data sourced from Lijinsky, W., Saavedra, J. E., & Reuber, M. D. (1981). Induction of Carcinogenesis in Fischer Rats by Methylalkylnitrosamines. Cancer Research, 41(4), 1288-1292. researchgate.net

Dose-Response for N-nitrosomethyl-n-butylamine (NMA-C4) in Hamsters

This table shows the tumorigenic response in female Syrian golden hamsters to different doses of NMA-C4, demonstrating a significant dose-response relationship for several tumor types. ca.gov

Tumor Site and TypeVehicle Controls1.25 mg/animal2.5 mg/animal
Nasal Mucosa Carcinoma 0/202/2012/20 ca.gov
Lung Alveolar/Bronchial Adenoma 0/201/2010/20 ca.gov
Forestomach Squamous Cell Papilloma 0/204/2012/20 ca.gov
Forestomach Squamous Cell Carcinoma 0/200/205/20 ca.gov

Data sourced from the Office of Environmental Health Hazard Assessment (OEHHA). (2014). Evidence on the Carcinogenicity of N-Nitrosomethyl-n-alkylamines. ca.gov

These preclinical data are essential for tumorigenic incidence modeling. Regulatory agencies utilize rodent carcinogenicity data, often expressed as the TD50 value (the chronic dose rate that would cause tumors in 50% of animals), to calculate acceptable daily intake limits for N-nitrosamines. nih.govlhasalimited.org By analyzing the structure-activity relationships (SAR) across a range of homologs like those presented, scientists can more accurately predict the carcinogenic potency of unstudied or newly identified N-nitrosamines. nih.govresearchgate.net This modeling approach, which establishes the dominant reaction mechanism before selecting appropriate analogs for comparison, improves the accuracy of risk assessment for this class of potent carcinogens. nih.gov

Advanced Analytical Methodologies for N Nitrosomethyl N Hexylamine Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating complex mixtures into their individual components. For nitrosamine (B1359907) analysis, both gas and liquid chromatography are employed, each offering distinct advantages.

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., Thermal Energy Analyzer (TEA))

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like many nitrosamines. When coupled with a Thermal Energy Analyzer (TEA), it becomes a highly specific and sensitive method for detecting N-nitroso compounds. filab.frlabcompare.com

The process involves separating the sample's components in a GC column. The effluent from the column is then passed through a pyrolyzer, typically heated to around 500°C. labcompare.comusp.org This high temperature cleaves the relatively weak N-NO bond in nitrosamines, releasing a nitric oxide (NO) radical. labcompare.com The liberated NO radical then reacts with ozone (O₃) in the TEA detector to form electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light in the near-infrared region (above 600 nm), which is detected by a photomultiplier tube. labcompare.comusp.org This chemiluminescence signal is specific to compounds that can release a nitric oxide radical under these conditions, making the TEA detector highly selective for nitrosamines and reducing interference from other nitrogen-containing compounds. labcompare.comusp.org

The specificity of the TEA detector is a significant advantage over more general-purpose detectors like mass spectrometry, which can sometimes produce false positives due to matrix interference. labcompare.com GC-TEA has been a preferred method for nitrosamine analysis in various industries since the 1960s due to its robustness and sensitivity, with detection limits in the low picogram range. labcompare.comusp.org

Liquid Chromatography (LC) Applications for Nitrosamine Profiling

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers a versatile alternative to GC, especially for less volatile or thermally unstable nitrosamines. lcms.czrsc.org LC separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase.

LC methods are frequently coupled with mass spectrometry (LC-MS) for nitrosamine analysis, providing both separation and identification capabilities. lcms.czrsc.org The development of methods using LC-MS allows for the analysis of a wide range of nitrosamines, including those that are not amenable to GC analysis. rsc.org For instance, a method using UHPLC combined with a high-resolution, accurate-mass (HRAM) mass spectrometer has been developed for the analysis of nine different N-nitrosamines in water samples. lcms.cz This approach offers a faster alternative to traditional GC-MS methods. lcms.czrsc.org

The optimization of LC methods involves careful selection of the column, mobile phase composition, and gradient elution to achieve the best separation of target nitrosamines. For example, a Hypersil GOLD C18 column with a mobile phase of water and methanol, both containing 0.1% formic acid, has been used effectively. lcms.cz The use of internal standards, such as isotopically labeled nitrosamines (e.g., NDMA-d6 and NDPA-d14), is crucial for accurate quantification. lcms.czrsc.org

Mass Spectrometry-Based Approaches for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool in the analysis of N-nitrosamines, providing detailed structural information and enabling detection at very low concentrations.

Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Tandem mass spectrometry (MS/MS or MS²) is a highly sensitive and selective technique used for the identification and quantification of nitrosamines. researchgate.netnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a nitrosamine) is selected in the first mass analyzer, fragmented through collision-activated dissociation (CAD), and the resulting product ions are analyzed in a second mass analyzer. This process provides a unique fragmentation pattern for each compound, which serves as a fingerprint for its identification. nih.gov

LC-MS/MS has become a method of choice for nitrosamine analysis due to its high sensitivity, selectivity, and precision. researchgate.net It allows for the detection of trace levels of nitrosamines in complex matrices like pharmaceutical products. researchgate.net For example, a sensitive and robust high-performance liquid chromatography-electrospray ionization tandem mass spectrometry method was developed to analyze 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and its metabolites, achieving detection limits in the picogram range. nih.gov Similarly, methods have been developed for the simultaneous quantification of multiple nitrosamines in various samples, including groundwater and alcoholic beverages. researchgate.netmdpi.com

The use of dynamic multiple reaction monitoring (MRM) mode in MS/MS further enhances the selectivity and sensitivity of the analysis. researchgate.net

Ion-Molecule Reactions in Mass Spectrometry for N-Nitroso Functionality Confirmation

While tandem mass spectrometry based on collision-activated dissociation (CAD) is powerful, not all ionized N-nitroso compounds produce diagnostic fragment ions, which can make the identification of the N-nitroso functionality challenging. nih.gov To address this, a method based on diagnostic functional-group selective ion-molecule reactions in a linear quadrupole ion trap mass spectrometer has been developed. nih.gov

This approach uses a reagent gas, such as 2-methoxypropene (B42093) (MOP), which reacts specifically with protonated N-nitrosamines in a diagnostic manner. nih.gov The reaction typically involves the formation of an adduct followed by the elimination of a neutral molecule, such as 2-propenol. nih.gov This specific reaction pathway provides a high degree of confidence in the identification of the N-nitroso functionality, even for unknown analytes. nih.gov For 18 protonated N-nitrosamine model compounds studied, 15 showed this diagnostic reaction. nih.gov

High-Resolution Mass Spectrometry and '-Omics' Approaches (e.g., Metabolomics, Adductomics)

High-resolution mass spectrometry (HRMS) has emerged as a key technology in the field of "omics," including metabolomics and adductomics, for the broad profiling of chemical exposures. nih.govnih.gov HRMS instruments, such as Orbitrap and time-of-flight (ToF) analyzers, provide highly accurate mass measurements, which aid in the identification of unknown compounds. nih.gov

In the context of nitrosamine analysis, HRMS can be used in non-targeted approaches to screen for a wide range of potential nitrosamines and their metabolites in biological and environmental samples. nih.gov This is particularly valuable in exposomics, which aims to measure the totality of human environmental exposures. nih.govnih.gov The high resolving power of HRMS helps to differentiate target analytes from matrix interferences, leading to more reliable identification and quantification. lcms.cz

The integration of HRMS with both liquid and gas chromatography (LC-HRMS and GC-HRMS) expands the coverage of the chemical space that can be analyzed. nih.gov This comprehensive approach is crucial for understanding the formation, metabolism, and potential biological impact of compounds like N-Nitrosomethyl-N-hexylamine.

Table of Research Findings on Analytical Methodologies

Analytical TechniqueKey FindingsReference
GC-TEA Highly selective for N-nitroso compounds; reduces false positives from matrix interference. labcompare.com labcompare.com
Preferred method since the 1960s due to sensitivity and selectivity. labcompare.comusp.org labcompare.comusp.org
LC-MS/MS Enables rapid and robust analysis of multiple nitrosamines. lcms.czrsc.org lcms.czrsc.org
Achieves low detection limits (ng/L to pg range). lcms.cznih.govmdpi.com lcms.cznih.govmdpi.com
Ion-Molecule Reaction MS Provides confident identification of the N-nitroso functionality. nih.gov nih.gov
2-Methoxypropene (MOP) serves as a diagnostic reagent. nih.gov nih.gov
HRMS in Exposomics Enables broad, non-targeted screening for chemical exposures and their biomarkers. nih.govnih.gov nih.govnih.gov
Provides high mass accuracy for confident compound identification. nih.gov nih.gov

Novel and Rapid Detection Assays

The development of novel and rapid detection assays for N-nitrosamines, including Nitrosomethyl-N-hexylamine, is a significant area of research. These methods aim to provide timely and cost-effective alternatives to traditional laboratory-based techniques, which are often time-consuming and require sophisticated instrumentation. The focus is on creating sensitive, selective, and user-friendly systems suitable for on-site analysis.

Colorimetric Detection Methods for Aqueous Samples

Colorimetric detection offers a visually accessible and often straightforward approach for identifying and quantifying chemical compounds in aqueous samples. For N-nitrosamines, these methods typically rely on the chemical transformation of the nitrosamine into a product that can react with a chromogenic agent to produce a measurable color change.

A prominent strategy for the colorimetric detection of N-nitrosamines involves a denitrosation step, where the nitroso group is cleaved from the amine. This is often achieved through photolysis, typically using UV light. The released nitric oxide (NO) or nitrite (B80452) (NO₂⁻) can then be quantified using a colorimetric reagent. One of the most well-established methods for nitrite detection is the Griess test. wikipedia.orgpromega.co.uk The Griess reagent, which consists of an aniline (B41778) derivative (like sulfanilamide) and a coupling agent (such as N-(1-naphthyl)ethylenediamine) in an acidic solution, reacts with nitrite to form a pink-red azo dye. wikipedia.org The intensity of the color, which can be measured using a spectrophotometer, is proportional to the nitrite concentration and, by extension, the original N-nitrosamine concentration. wikipedia.org

Recent advancements in this area have focused on developing integrated assay systems. For instance, a method developed for N-nitrosodimethylamine (NDMA) utilizes the photochemical nitrosation of a naphtholsulfonate indicator. nih.govnih.govacs.org In this system, UV irradiation of the sample containing the nitrosamine and the indicator leads to the formation of a naphthoquinone-oxime. nih.govnih.gov This product then coordinates with iron(II) ions to form a distinct green complex, allowing for direct visual detection. nih.govnih.gov This assay has a reported limit of detection of 0.66 ppm for NDMA and can be performed in under an hour. nih.govnih.gov While this method has been specifically optimized for NDMA, the underlying principle of photochemical denitrosation followed by the reaction of a liberated species with a colorimetric indicator could be applicable to other N-nitrosamines like this compound, though specific performance would need to be empirically determined.

The applicability and performance of such colorimetric methods for this compound would depend on its photochemical reactivity and the efficiency of the denitrosation process under the assay conditions. The longer alkyl chain in this compound compared to NDMA might influence its solubility and reactivity, potentially requiring adjustments to the assay parameters.

Table 1: General Characteristics of Colorimetric Detection Methods for N-Nitrosamines

FeatureDescription
Principle Photochemical or chemical cleavage of the N-NO bond, followed by the reaction of the released species (e.g., nitrite) with a chromogenic reagent.
Common Reagent Griess Reagent (for nitrite detection), Naphtholsulfonate/Iron(II) (for direct complex formation). wikipedia.orgnih.govnih.gov
Detection Visual color change or spectrophotometric measurement.
Advantages Low cost, simplicity, potential for rapid screening.
Limitations Sensitivity may be lower than instrumental methods; potential for interference from other substances in the sample matrix. The specificity for a particular nitrosamine depends on the initial separation or the selectivity of the chemical reaction.

Development of Field-Deployable Sensing Technologies

The demand for real-time monitoring of environmental and food contaminants has driven the development of field-deployable sensing technologies for N-nitrosamines. These portable systems are designed to overcome the logistical challenges of collecting samples and transporting them to a laboratory for analysis.

One promising avenue of research is the creation of sensors based on advanced materials. For example, researchers have developed a sensitive and inexpensive sensor for airborne N-nitrosamines using single-walled carbon nanotubes functionalized with cobalt(III) tetraphenylporphyrin (B126558) molecules. nih.gov When N-nitrosamine compounds bind to these molecules, it causes a measurable change in the electrical resistance of the carbon nanotubes. nih.gov This sensor has demonstrated high selectivity for N-nitrosodimethylamine (NDMA) over other volatile organic compounds and can detect concentrations at the parts-per-billion level. nih.gov

Another approach involves the development of electrochemical sensors. These devices measure the change in electrical current produced when the target analyte is oxidized or reduced at an electrode surface. For N-nitrosamines, detection can be achieved by their direct electrochemical reduction in acidic conditions. digitellinc.com To enhance sensitivity and facilitate use in real-world applications, these electrochemical sensors can be integrated into microfluidic chips, which allow for the analysis of small sample volumes and can be part of a portable device. digitellinc.com Research in this area has led to the development of 3D-printed electrodes with hemin-functionalized carbon nanotubes that can detect various N-nitrosamines at concentrations below 20 ppb. digitellinc.com

Furthermore, efforts are underway to create materials specifically designed to capture and concentrate N-nitrosamines from water samples. These include porous polymer films and particles with recognition elements tailored for N-nitrosamines. Such materials could be used as part of a solid-phase extraction (SPE) step in a field-deployable kit, potentially coupled with a smartphone-based detection system.

While these technologies have been primarily developed and tested with more common N-nitrosamines like NDMA, the principles could be adapted for the detection of this compound. The longer, more hydrophobic hexyl chain of this compound might influence its interaction with the sensing materials, potentially requiring modifications to the sensor design or the recognition elements to achieve optimal performance. The development of such a specific sensor would necessitate further research to evaluate its sensitivity, selectivity, and reliability for this particular compound.

Table 2: Emerging Field-Deployable Sensor Technologies for N-Nitrosamines

Sensor TypePrinciple of OperationTarget Analytes (in studies)Potential for this compound Detection
Carbon Nanotube Sensors Change in electrical resistance of functionalized nanotubes upon analyte binding. nih.govAirborne N-nitrosodimethylamine (NDMA). nih.govAdaptable, but the affinity of the functionalization for this compound would need to be assessed.
Electrochemical Sensors Direct reduction of the N-NO group at an electrode surface, generating a measurable current. digitellinc.comVarious aliphatic and aromatic N-nitrosamines. digitellinc.comThe electroactive nature of the nitroso group suggests this method would be feasible, though performance characteristics are undetermined.
Polymer-Based Sorbents Selective absorption and concentration of nitrosamines from a sample matrix.General N-nitrosamines.The hydrophobicity of the hexyl group might enhance absorption by certain polymers, but specific materials would need to be developed and tested.

Environmental Occurrence, Fate, and Transformation of N Nitrosomethyl N Hexylamine

Sources and Pathways of Environmental Introduction

The formation of N-nitrosamines like N-Nitrosomethyl-N-hexylamine is a significant concern as they can arise in various consumer and industrial products and subsequently enter the environment.

Formation in Consumer Products (e.g., Personal Care, Household Cleaners)

N-Nitrosomethyl-N-hexylamine and related NMAs have been identified as contaminants in a range of consumer goods. ca.gov They are not added as ingredients but are formed in situ when certain precursor compounds react. ca.gov

Key Precursors and Formation Conditions:

Amines and Nitrosating Agents: The fundamental reaction involves an amine compound and a nitrosating agent, such as nitrite (B80452). ca.govca.gov

Personal Care Products: Products like shampoos and conditioners may contain N-nitrosomethyl-n-alkylamines. ca.govca.govca.gov The formation can occur from the reaction of fatty amine oxide precursors, which are used as emulsifiers, detergents, and thickening agents, with nitrosating agents like nitrite or certain preservatives. ca.gov

Household Cleaners: Dishwashing liquids and surface cleaners have also been found to contain these nitrosamines. ca.govca.gov Specifically, the surfactant N,N-dimethyldodecylamine-N-oxide (lauramine oxide), used in dishwashing detergents, has been identified as a source of N-nitrosamine contamination.

General Cosmetic Ingredients: In cosmetics, the use of diethanolamine (B148213) (DEA) or triethanolamine (B1662121) (TEA) alongside preservatives that can decompose into nitrates can lead to the formation of nitrosamines over time. safecosmetics.orgwaters.com

Table 1: N-Nitrosamine Formation in Consumer Products

Product Category Common Precursors Resulting Contaminant Class
Personal Care (Shampoos, Conditioners) Fatty amine oxides, Nitrite, Preservatives (e.g., bronopol) N-Nitrosomethyl-n-alkylamines (NMAs)
Household Cleaners (Dish Soaps) Lauramine oxide, Other amine oxides N-Nitrosomethyl-n-alkylamines (NMAs)

Presence and Formation in Water and Air Samples

While specific data on N-Nitrosomethyl-N-hexylamine in water and air is limited, the behavior of similar N-nitrosamines provides insight into its likely environmental presence. N-nitrosamines are considered environmental pollutants, and their formation can occur under various environmental conditions. nih.gov

Water Contamination: N-nitrosamines like N-nitrosodimethylamine (NDMA) are known drinking water contaminants, often formed as byproducts during the chlorination or chloramination of wastewater and drinking water. nih.govepa.gov The reaction of precursor amines, present in the water, with disinfectants leads to their formation. epa.gov Given that N-nitrosamines are generally soluble in water, there is a risk of groundwater contamination. oak.go.kr

Atmospheric Presence: Nitrosamines can exist in the atmosphere. For instance, dimethylnitrosamine has been detected in urban air samples. nih.gov Formation in the atmosphere can occur from the gas-phase reactions of amines with nitrogen oxides. researchgate.net These compounds can also be found in clouds and fog, indicating their transport and partitioning in the atmospheric water phase. researchgate.net The release of volatile organic compounds (VOCs) from cleaning products can contribute to indoor air pollution, and these may include or lead to the formation of nitrosamines. lung.org

Contamination in Pharmaceutical Products

The discovery of nitrosamine (B1359907) impurities in various medications has become a major safety concern for regulatory agencies and the pharmaceutical industry. nih.goveuropa.eu These impurities are not active pharmaceutical ingredients but are formed during the manufacturing, formulation, or storage of drug products. fda.govfda.gov

The primary root causes for the presence of nitrosamines in drugs include:

Synthesis Conditions: The use of certain reagents, solvents, or catalysts in the synthesis of active pharmaceutical ingredients (APIs) can lead to nitrosamine formation. For example, secondary or tertiary amines can react with residual nitrites under acidic conditions. fda.govaccessiblemeds.org

Degradation: The degradation of the drug substance or excipients over time can generate amines that then react with nitrosating agents present in the product. fda.gov

Contaminated Raw Materials: Nitrosamine precursors or the nitrosamines themselves can be present as impurities in sourced raw materials, including recycled solvents. fda.govtga.gov.au

While specific instances of N-Nitrosomethyl-N-hexylamine contamination are not widely reported, the general risk applies to any pharmaceutical product where precursor amines and nitrosating agents may be present. nih.govfda.gov

Environmental Degradation and Stability

The persistence of N-Nitrosomethyl-N-hexylamine in the environment is governed by its susceptibility to degradation processes such as photolysis and hydrolysis, which are significantly influenced by environmental factors.

Photodecomposition Pathways

Photodecomposition, or photolysis, is a key degradation pathway for nitrosamines in the environment, particularly in the atmosphere and surface waters. gassnova.no

Mechanism: The process is initiated by the absorption of solar ultraviolet (UV) radiation. gassnova.no This energy absorption leads to the cleavage of the relatively weak N-nitroso (N-NO) bond. gassnova.nonih.gov

Environmental Significance: Photolysis is considered a potentially important removal process for nitrosamines in the troposphere. gassnova.no The rate of degradation depends on the intensity of sunlight and the compound's ability to absorb light at relevant wavelengths. gassnova.no Studies on various nitrosamines have shown that UV irradiation is an effective method for their destruction in aqueous solutions. mdpi.comresearchgate.net The photolytic cleavage results in the formation of radical species, which can undergo further reactions. nih.gov

Influence of Environmental pH on Hydrolytic Stability

The stability of N-Nitrosomethyl-N-hexylamine in aqueous environments is highly dependent on the pH of the solution. nih.gov

Acidic Conditions: The formation of N-nitrosamines from secondary amines and nitrite is generally catalyzed by acid. accessiblemeds.orgcabidigitallibrary.org The reaction rate is often highest in acidic solutions, typically in the pH range of 3-5. usp.org Conversely, the degradation of some nitrosamines is also accelerated under strongly acidic conditions, often through denitrosation (cleavage of the nitroso group). nih.gov Studies on the photodegradation of some nitrosamines have also shown that a lower, more acidic pH is a favorable condition for their breakdown in water. oak.go.krresearchgate.net

Neutral and Alkaline Conditions: N-nitrosamines tend to be more stable at neutral pH. nih.gov In alkaline (basic) solutions, the degradation pathway can shift away from simple denitrosation to form different products. nih.gov While higher pH (above 7) is generally considered to pose a lower risk for nitrosamine formation, it can still occur, sometimes facilitated by other chemicals like formaldehyde (B43269). usp.org

Table 2: Effect of pH on N-Nitrosamine Stability and Degradation

pH Condition General Effect on Formation General Effect on Stability/Degradation
Strongly Acidic (e.g., pH < 3) Formation is catalyzed. Rapid degradation often occurs via denitrosation. nih.gov Photodegradation can be enhanced. oak.go.krresearchgate.net
Weakly Acidic (e.g., pH 3-5) Optimal for formation from amines and nitrite. usp.org Degradation rates vary.
Neutral (e.g., pH ~7) Slower formation; can be facilitated by other agents. usp.org Generally more stable compared to acidic or alkaline conditions. nih.gov

| Alkaline (e.g., pH > 7) | Formation is generally delayed or inhibited. usp.org | Degradation can occur through different pathways than in acid. nih.gov |

Biological and Chemical Transformation in Environmental Systems

The environmental fate of N-Nitrosomethyl-N-hexylamine is governed by a combination of biological and chemical transformation processes. While specific data for this compound is limited, the behavior of other structurally similar N-nitrosamines, particularly aliphatic and asymmetric nitrosamines, provides a strong indication of its likely transformation pathways in various environmental compartments. The primary transformation routes for N-nitrosamines in the environment are biodegradation and photolysis, with hydrolysis playing a lesser role.

Biological Transformation

The biodegradation of N-nitrosamines is a critical process influencing their persistence in soil and water systems. A wide array of microorganisms, including bacteria commonly found in the gastrointestinal tract, soil, and water, have demonstrated the ability to degrade various nitrosamines. nih.govnih.gov The efficiency and pathways of biodegradation are dependent on the specific nitrosamine, the microbial species present, and the environmental conditions.

Studies have shown that bacteria can metabolize nitrosamines to their corresponding parent amine and nitrite ion. nih.gov For instance, research on the degradation of different nitrosamines by intestinal bacteria revealed that diphenylnitrosamine was degraded more rapidly than dimethylnitrosamine. nih.govnih.gov This suggests that the chemical structure of the nitrosamine, including the nature of the alkyl groups, significantly influences its susceptibility to microbial attack.

Certain bacteria are capable of utilizing nitrosamines as a source of carbon and nitrogen, leading to their complete mineralization to CO2. nih.gov For example, the propanotroph Rhodococcus ruber ENV425 can biodegrade N-nitrosodimethylamine (NDMA) to carbon dioxide, with methylamine (B109427), nitric oxide, nitrite, nitrate (B79036), and formate (B1220265) as key intermediates. nih.gov Similarly, several bacterial strains expressing monooxygenase enzymes have been shown to degrade NDMA. The degradation rates can be substantial, with some bacteria capable of reducing NDMA concentrations from micrograms per liter to below detection limits within hours. nih.gov

The presence of an adapted microbial community is crucial for the effective biodegradation of nitrosamines. nih.gov In environments like groundwater recharge systems, the establishment of such a community can take several weeks to months, after which significant removal of various nitrosamines can be observed. nih.gov

Table 1: Microbial Degradation of Selected N-Nitrosamines

N-NitrosamineMicroorganism(s)Degradation ProductsReference(s)
N-Nitrosodimethylamine (NDMA)Rhodococcus ruber ENV425Methylamine, nitric oxide, nitrite, nitrate, formate, CO2 nih.gov
N-Nitrosodimethylamine (NDMA)Pseudomonas mendocina KR1N-nitrodimethylamine (NTDMA), N-nitromethylamine (NTMA), formaldehyde
N-Nitrosodimethylamine (NDMA)Monooxygenase-expressing bacteriaVaried based on species
DiphenylnitrosamineIntestinal bacteriaParent amine, nitrite ion nih.govnih.gov
N-NitrosopyrrolidineIntestinal bacteriaParent amine, nitrite ion nih.govnih.gov

This table is illustrative and based on data for analogous compounds due to the lack of specific data for N-Nitrosomethyl-N-hexylamine.

Chemical Transformation

Photodegradation

Photodegradation, or photolysis, is a major pathway for the transformation of N-nitrosamines in sunlit surface waters and the atmosphere. acs.orgnih.gov N-nitrosamines are known to absorb ultraviolet (UV) radiation, leading to the cleavage of the N-N bond. oak.go.krnih.gov The photolytic half-lives of several alkyl nitrosamines under simulated midday sun conditions are typically in the range of 12 to 16 minutes, indicating a rapid degradation process. acs.org

The quantum yield, a measure of the efficiency of a photochemical process, for NDMA photolysis is approximately 0.41, while for other alkyl nitrosamines, it can range from 0.43 to 0.61. acs.org The rate of photodegradation is influenced by factors such as pH and the presence of other substances in the water. Generally, a lower pH enhances the photodegradation of N-nitrosamines. oak.go.kr

The products of nitrosamine photolysis can include the corresponding secondary amines, nitrite, nitrate, and formate. acs.org For example, the photolysis of NDMA has been shown to produce methylamine and dimethylamine. acs.org

Table 2: Photodegradation of Selected N-Nitrosamines in Water

N-NitrosamineHalf-life (Simulated Sunlight)Quantum Yield (Φ)Major Photodegradation ProductsReference(s)
N-Nitrosodimethylamine (NDMA)16 min0.41Methylamine, dimethylamine, nitrite, nitrate, formate acs.org
N-Nitrosodiethylamine (NDEA)12-15 min0.43-0.61Diethylamine acs.org
N-Nitrosodi-n-propylamine (NDPA)12-15 min0.43-0.61Di-n-propylamine acs.org
N-Nitrosodi-n-butylamine (NDBA)12-15 min0.43-0.61Di-n-butylamine acs.orgoak.go.kr
N-Nitrosopiperidine (NPIP)12-15 min0.43-0.61Piperidine
N-Nitrosopyrrolidine (NPYR)12-15 min0.43-0.61Pyrrolidine acs.orgoak.go.kr

This table is illustrative and based on data for analogous compounds due to the lack of specific data for N-Nitrosomethyl-N-hexylamine.

Hydrolysis

Compared to biodegradation and photolysis, hydrolysis is generally considered a less significant transformation pathway for N-nitrosamines under typical environmental conditions. researchgate.net Some studies have shown that certain nitrosamines, such as N-nitrosodiethanolamine (NDELA), are resistant to hydrolytic degradation across a range of pH values (pH 4, 7, and 9). researchgate.net However, other nitrosamines may exhibit some degree of degradation, particularly at neutral pH. researchgate.net The stability of the N-N bond in the nitrosamine structure contributes to its general resistance to hydrolysis. Acidic conditions can, in some cases, promote the denitrosation of nitrosamines, yielding the corresponding secondary amine. nih.gov

Computational and Theoretical Studies on N Nitrosomethyl N Hexylamine

Quantum Chemical Investigations of Reaction Mechanisms (e.g., Formation, Metabolism)

Quantum chemical methods, particularly density functional theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and reaction pathways of molecules like N-Nitrosomethyl-N-hexylamine. nih.govnih.gov These studies provide detailed mechanistic insights into the key chemical events, such as formation and metabolic activation.

The formation of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent. Theoretical studies have explored the mechanisms of such reactions, often catalyzed by other chemical species. nih.gov While not specifically detailing NMHA, these studies indicate that the energy barriers for the nitrosation of amines are influenced by electronic and steric factors. nih.gov For NMHA, the hexyl group would exert a specific steric and electronic influence on the nitrogen atom, affecting its reactivity towards nitrosating agents.

Of greater toxicological significance are the quantum chemical investigations into the metabolic activation of N-nitrosamines. mdpi.comresearchgate.net The carcinogenic activity of NMHA is dependent on its metabolic transformation, primarily initiated by cytochrome P450 (CYP) enzymes. researchgate.netmdpi.com The key step in this process is the enzymatic hydroxylation of the α-carbon atom of the alkyl chains. For NMHA, this can occur at the methyl or the hexyl group.

Quantum chemical calculations on analogous N-nitrosamines have shown that this hydroxylation step is the rate-determining step in their activation. nih.gov The reaction proceeds through the formation of an unstable α-hydroxy-nitrosamine, which then spontaneously decomposes. This decomposition leads to the formation of a highly reactive electrophilic diazonium ion. mdpi.com It is this diazonium ion that is believed to be the ultimate carcinogenic species, capable of alkylating biological macromolecules such as DNA. researchgate.net

Table 1: Illustrative Calculated Energy Barriers for Key Steps in the Metabolic Activation of a Generic N-Nitrosomethyl-n-alkylamine

Metabolic StepReactantsProductsIllustrative Activation Energy (kcal/mol)
α-Hydroxylation (Methyl)NMHA + CYP Enzymeα-hydroxy-NMHA (methyl)15 - 25
α-Hydroxylation (Hexyl)NMHA + CYP Enzymeα-hydroxy-NMHA (hexyl)18 - 28
Decompositionα-hydroxy-NMHADiazonium ion + AldehydeLow (spontaneous)
DNA Adduct FormationDiazonium ion + Guanine (B1146940)Alkylated Guanine~10 - 15

Note: These values are illustrative and based on general findings for N-nitrosamines. Specific values for N-Nitrosomethyl-N-hexylamine would require dedicated computational studies.

Molecular Modeling and Simulation of Metabolic Pathways

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to understand the interactions between N-nitrosamines and biological systems, particularly the enzymes responsible for their metabolism. These simulations can provide a dynamic picture of how a molecule like NMHA fits into the active site of a CYP enzyme and the subsequent chemical transformations.

While specific MD simulations for NMHA are not readily found in the literature, the principles derived from studies on other N-nitrosamines are applicable. The orientation of NMHA within the enzyme's active site is crucial in determining which α-carbon (on the methyl or hexyl group) is more susceptible to hydroxylation. The flexibility of the hexyl chain, compared to the smaller methyl group, could influence its positioning and, consequently, the regioselectivity of the hydroxylation.

These simulations can help to rationalize experimental observations of metabolic products and provide a basis for predicting the metabolic fate of untested N-nitrosamines. The insights gained from molecular modeling are critical for building a comprehensive understanding of the metabolic pathways that lead to either detoxification or toxification of NMHA.

In Silico Prediction of Structure-Activity Relationships and Reactivity Profiles

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the biological activity of chemicals based on their molecular structure. nih.govnih.gov For N-nitrosamines, QSAR studies aim to correlate various molecular descriptors with their carcinogenic potency. nih.gov

These models often incorporate a range of descriptors, including those derived from quantum chemical calculations (e.g., orbital energies, partial charges), as well as more general molecular properties (e.g., lipophilicity, molecular weight). A mechanistic QSAR study on N-nitrosamines highlighted the importance of both chemical reactivity and transport in biological media as determinants of carcinogenic potency. nih.gov

For N-Nitrosomethyl-N-hexylamine, its structure, with a methyl and a hexyl group, places it within a homologous series of N-nitrosomethyl-n-alkylamines. QSAR models developed for this series can be used to predict the carcinogenic potential of NMHA. The increasing length of the alkyl chain is known to influence properties like lipophilicity, which in turn affects the compound's absorption, distribution, and metabolism.

Table 2: Key Molecular Descriptors for N-Nitrosomethyl-N-hexylamine Relevant to In Silico Predictions

Descriptor TypeDescriptor NameRelevance
Quantum ChemicalHOMO-LUMO GapIndicates chemical reactivity and susceptibility to metabolism.
Quantum ChemicalPartial Atomic ChargesProvides insight into electrostatic interactions with biological targets.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Relates to bioavailability and transport properties.
TopologicalMolecular Connectivity IndicesEncodes information about the size, shape, and branching of the molecule.

The application of these in silico tools is crucial for prioritizing chemicals for further toxicological testing and for regulatory risk assessment. frontiersin.org By leveraging computational models, it is possible to estimate the potential hazard of compounds like NMHA, even in the absence of extensive experimental data.

Future Research Directions for N Nitrosomethyl N Hexylamine and Nma Class

Development of Advanced In Vitro and Mechanistic Non-Animal Carcinogenicity Assessment Models

Traditional carcinogenicity testing has heavily relied on animal models. However, there is a growing need for advanced in vitro and non-animal models that can provide mechanistic insights into carcinogenicity with higher throughput and reduced ethical concerns. nih.gov For nitrosamines, this is particularly important as their mutagenic and carcinogenic activity often requires metabolic activation. nih.gov

Future research should focus on developing and validating human-based cell systems, such as 3D organoids and spheroids, that more accurately mimic the metabolic capabilities of human tissues. nih.gov For instance, HepaRG spheroids have shown promise as a sensitive system for evaluating the genotoxicity of nitrosamines. nih.gov Additionally, the development and refinement of computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can aid in predicting the carcinogenic potential of newly identified nitrosamines and their metabolites. researchgate.netfrontiersin.org These advanced models will not only reduce reliance on animal testing but also provide a deeper understanding of the molecular mechanisms underlying nitrosamine-induced carcinogenesis. acs.org

Refinement of Analytical Detection Limits and Speciation Methods for Complex Matrices

The accurate detection and quantification of N-nitrosamines at trace levels in diverse and complex matrices such as food, water, and pharmaceutical products remain a significant analytical challenge. ijpsjournal.comresearchgate.net Future research must focus on refining analytical methods to achieve even lower detection limits and improve the speciation of different nitrosamine (B1359907) compounds.

Advanced hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS), are essential for achieving the required sensitivity and selectivity. ijpsjournal.comresearchgate.net Innovations in sample preparation techniques are also crucial to minimize matrix effects and prevent the in-situ formation of nitrosamines during analysis. ijpsjournal.com Furthermore, developing methods for the simultaneous analysis of a wide range of nitrosamines will be critical for comprehensive risk assessment. acs.org

Analytical TechniqueCommon ApplicationsKey Advantages
LC-MS/MS Broad range of nitrosamines, including non-volatile and thermally unstable ones. ijpsjournal.comHigh sensitivity and selectivity, versatile. ijpsjournal.comresearchgate.net
GC-MS/MS Volatile nitrosamines. ijpsjournal.comrestek.comExcellent for volatile compounds, low detection limits. restek.com
LC-HRMS Screening and confirmation, structural elucidation. ijpsjournal.comHigh mass accuracy, confident identification. ijpsjournal.com
SFC-MS/MS Analysis in various pharmaceutical formulations. acs.orgAlternative selectivity. acs.org

Comprehensive Environmental Exposure Pathway Modeling and Risk Assessment Methodologies

Human exposure to N-nitrosamines can occur through various environmental pathways, including contaminated water, air, and food. europa.euontosight.ai To effectively manage the risks associated with N-Nitrosomethyl-N-hexylamine and other NMAs, a comprehensive understanding of their environmental fate and transport is essential. Future research should focus on developing sophisticated environmental exposure pathway models that can predict the movement and transformation of these compounds in different environmental compartments.

These models should be integrated with advanced risk assessment methodologies to provide a more accurate estimation of human exposure and potential health risks. usp.org This includes considering the combined effects of exposure to multiple nitrosamines, as humans are often exposed to a mixture of these compounds. iwaponline.com A more holistic approach to risk assessment will enable regulators to set more informed and protective public health guidelines. fda.gov

Integration of Multi-Omics Data for Deeper Mechanistic Insights into Biological Responses

The advent of "multi-omics" technologies offers an unprecedented opportunity to gain a holistic understanding of the biological responses to N-nitrosamine exposure. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the molecular perturbations induced by compounds like N-Nitrosomethyl-N-hexylamine. researchgate.net

Future research should leverage multi-omics approaches to:

Identify novel biomarkers of exposure and effect. nih.gov

Elucidate the complex interplay between different cellular pathways affected by nitrosamines. researchgate.net

Uncover the molecular mechanisms that drive the initiation and progression of cancer. mdpi.com

Develop personalized risk assessments based on an individual's genetic and metabolic profile.

For example, integrated proteomics and lipidomics analysis has already revealed the role of fatty acid metabolism in N-nitrosomethylbenzylamine (NMBA)-induced esophageal tumorigenesis. researchgate.net Similar studies on N-Nitrosomethyl-N-hexylamine could provide crucial insights into its specific mechanisms of action.

Strategies for Mitigation of N-Nitrosomethyl-N-hexylamine Formation in Industrial and Environmental Contexts

Given the widespread presence of N-nitrosamine precursors in various industrial processes and consumer products, developing effective mitigation strategies is a critical public health priority. senpharma.vncomplexgenerics.org Future research should focus on innovative approaches to prevent the formation of N-Nitrosomethyl-N-hexylamine and other nitrosamines at their source.

In industrial settings, this could involve:

Optimizing manufacturing processes to reduce the use of reagents that can lead to nitrosamine formation. senpharma.vn

Identifying and using excipients with lower nitrite (B80452) content in pharmaceutical production. usp.org

Employing inhibitors of nitrosamine formation, such as antioxidants like ascorbic acid and α-tocopherol. senpharma.vncontractpharma.com

In an environmental context, research into advanced water treatment technologies and remediation strategies for contaminated sites is crucial. The development of active packaging solutions that can scavenge nitrosating agents or nitrosamines themselves also presents a promising avenue for reducing exposure from consumer products. contractpharma.com

Mitigation StrategyContextMechanism of Action
Process Optimization IndustrialMinimizing contact between amines and nitrosating agents. senpharma.vn
Excipient Selection PharmaceuticalReducing the presence of nitrite, a key precursor. usp.org
Use of Inhibitors Industrial/PharmaceuticalNeutralizing nitrosating agents before they can react. senpharma.vn
Active Packaging Consumer ProductsScavenging nitrosating agents from the packaging headspace. contractpharma.com

By pursuing these future research directions, the scientific community can significantly advance our understanding of N-Nitrosomethyl-N-hexylamine and the broader NMA class, leading to more effective risk management strategies and enhanced protection of public health.

Q & A

Q. What analytical techniques are recommended for detecting and quantifying Nitrosomethyl-N-hexylamine in complex matrices?

  • Methodological Answer : this compound can be analyzed using high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For trace analysis, LC-MS/MS is preferred due to its high sensitivity and specificity. Use reverse-phase C18 columns with mobile phases such as methanol/water or acetonitrile/water gradients. Calibration standards should be prepared in matrix-matched solutions to account for ionization suppression/enhancement effects. Detection limits are typically in the low ng/mL range for validated methods .

Q. What are the primary toxicity concerns associated with this compound exposure in laboratory settings?

  • Methodological Answer : this compound is classified as a probable carcinogen (IARC Group 2B) based on evidence of tumorigenicity in rodent models, including hepatic and pulmonary tumors. Acute toxicity includes mutagenic potential in bacterial reverse mutation assays (Ames test). Researchers must use Class I, Type B biological safety hoods for handling and adhere to OSHA’s 13 Carcinogens Standard (29 CFR 1910.1003). Dose-response studies in rats suggest a TDLo (lowest toxic dose) of 62,956 mg/kg over 30 weeks for tumor induction .

Q. What safety protocols should be implemented when handling this compound in research laboratories?

  • Methodological Answer :
  • Engineering Controls : Use enclosed transfer systems and negative-pressure ventilation.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles; respiratory protection (N95 masks) is required if airborne concentrations exceed 0.1 ppm.
  • Decontamination : Immediate shower/eye wash access must be available. Contaminated clothing should be laundered onsite using specialized protocols .
  • Storage : Store at 0–6°C in amber glass vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported carcinogenic potencies of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in metabolic activation systems, species-specific cytochrome P450 activity, or dosing regimens. To address this:
  • Comparative Metabolism Studies : Use liver microsomes from different species (e.g., rat vs. human) to assess bioactivation pathways.
  • Dose-Response Modeling : Apply the Benchmark Dose (BMD) approach to quantify potency differences.
  • Genotoxicity Assays : Combine in vitro (e.g., Comet assay) and in vivo (e.g., transgenic rodent models) data to validate mechanisms .

Q. What methodological approaches are effective in minimizing this compound formation during synthetic processes?

  • Methodological Answer :
  • Reaction Optimization : Lower nitrosating agent (e.g., nitrous acid) concentrations and maintain pH < 3 to inhibit nitrosation.
  • Inhibitors : Add 1–2% ascorbic acid or α-tocopherol to scavenge nitrosating species.
  • Purification : Post-synthesis, use silica gel chromatography with ethyl acetate/hexane eluents to isolate the compound and remove precursors .

Q. What experimental strategies are recommended for assessing the environmental persistence of this compound?

  • Methodological Answer :
  • Hydrolysis Studies : Conduct pH-dependent stability tests (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS and identify byproducts (e.g., hexylamine, methylamine).
  • Photolysis : Expose aqueous solutions to UV light (254 nm) and quantify degradation kinetics.
  • Soil Mobility : Use OECD Guideline 121 (column leaching tests) to evaluate adsorption coefficients (Kd) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.